Cas no 81703-98-2 (5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)-)
![5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)- structure](https://de.kuujia.com/scimg/cas/81703-98-2x500.png)
81703-98-2 structure
Produktname:5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)-
5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,12-Naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-O-(2,6-dideoxy-.α.-L-lyxo-hexopyranosyl)-.α.-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis
- 7-triethylsilyl taxol
- 7-O-(Triethylsilyl) Paclitaxel
- FT-0675480
- 5,12-Naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-O-(2,6-dideoxy-.α.-L-lyxo-hexopyranosyl)-.α.-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
- A-(Benzoylamino)-
- A-hydroxy-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl Ester
- AR,
- 5,12-NAPHTHACENEDIONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-4-O-(2,6-DIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S,10S)-
- NSC 349631
- Q27283680
- Rubomycin M
- 81703-98-2
- 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)-
- 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
- NSC-349631
- M96ZG4YZ5M
- 5,12-NAPHTHACENEDIONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-4-O-(2,6-DIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S-CIS)-
- UNII-M96ZG4YZ5M
- Mar-70
- 5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)-
-
- Inchi: InChI=1S/C33H39NO13/c1-12-27(37)18(36)9-22(44-12)47-32-13(2)45-21(8-17(32)34)46-20-11-33(42,14(3)35)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,36-37,39,41-42H,8-11,34H2,1-4H3
- InChI-Schlüssel: QTGKDZKONUUXOU-UHFFFAOYSA-N
- Lächelt: COc1cccc2C(=O)c3c(O)c4CC(O)(CC(OC5CC(N)C(OC6CC(O)C(O)C(C)O6)C(C)O5)c4c(O)c3C(=O)c12)C(C)=O
Berechnete Eigenschaften
- Genaue Masse: 657.24214030g/mol
- Monoisotopenmasse: 657.24214030g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 47
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 225Ų
- XLogP3: 1.7
5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)- Verwandte Literatur
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
81703-98-2 (5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)-) Verwandte Produkte
- 1804859-27-5(4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile)
- 54387-66-5(2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate)
- 1822659-97-1(Methyl4-hydroxy-3-methylsulfanylbenzoate)
- 1105187-36-7(Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate)
- 2034353-38-1(N-({6-methoxy-1,2,4triazolo4,3-bpyridazin-3-yl}methyl)-1,1-dioxo-1lambda6-thiolane-3-carboxamide)
- 1251548-47-6(1-(azepan-1-yl)-2-({5-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)ethan-1-one)
- 2580221-73-2(methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate)
- 1804696-92-1(3-Amino-5-bromo-2-(difluoromethyl)pyridine-4-sulfonamide)
- 1073353-72-6(1,3-Bis(4-boronophenyl)urea Bispinacol Ester)
- 2034523-30-1(3-fluoro-N-{3-oxo-3-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]propyl}benzene-1-sulfonamide)
Empfohlene Lieferanten
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz
